1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone
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Overview
Description
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone is a synthetic organic compound Its structure includes a 4-methylphenyl group, a morpholinoanilino group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone typically involves multi-step organic reactions. One possible route could be:
Formation of 4-methylphenylpropanone: This can be achieved through Friedel-Crafts acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The 4-methylphenylpropanone can then be reacted with 4-morpholinoaniline under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone may have several scientific research applications:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(4-piperidinoanilino)-1-propanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methylphenyl)-3-(4-pyrrolidinoanilino)-1-propanone: Similar structure but with a pyrrolidine ring.
Uniqueness
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)20(23)10-11-21-18-6-8-19(9-7-18)22-12-14-24-15-13-22/h2-9,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBMSBAZRNKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-07-4 |
Source
|
Record name | 1-(4-METHYLPHENYL)-3-(4-(4-MORPHOLINYL)ANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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